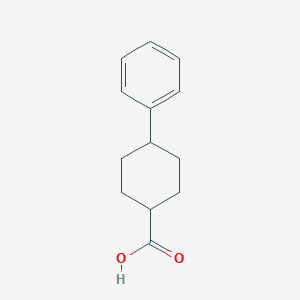

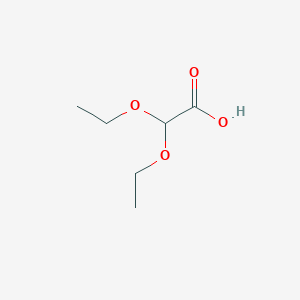

2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their presence in various alkaloids and their biological activities. The compound can be utilized in the synthesis of indole derivatives, which are pivotal in cell biology and have been increasingly studied for their potential in treating cancer, microbial infections, and various disorders .

Development of Coumarin Heterocycles

Coumarins, known for their valuable biological and pharmaceutical properties, are synthesized through various methods. The deuterated phenyl ring of the compound can be instrumental in the synthesis of coumarin systems, which have been explored for their anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties, among others .

Analytical Chemistry Applications

In analytical chemistry, the compound can be used as a standard or reference material for the quantitative determination of similar structures in complex matrices, aiding in the accurate measurement of substances within various samples .

Alzheimer’s Disease Research

The compound’s structural similarity to other hydroxyphenyl derivatives makes it a candidate for the study of Alzheimer’s disease. It could be used to investigate the interactions with metal ions in the brain, which are a factor in the pathology of Alzheimer’s disease .

Protein-Ligand Interaction Studies

The unique structure of the compound allows for its use in protein-ligand interaction studies. It can serve as a ligand to study binding affinities and interaction networks, which are crucial for understanding biological processes and drug design .

Mecanismo De Acción

Target of Action

It’s worth noting that phenolic compounds, which this molecule is a derivative of, have been found to interact with a wide range of biological targets .

Mode of Action

Phenolic compounds, in general, are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cell signaling pathways .

Biochemical Pathways

Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Pharmacokinetics

The bioavailability of phenolic compounds can be influenced by factors such as solubility, stability, and metabolism .

Result of Action

Phenolic compounds can exert a variety of effects at the molecular and cellular level, including antioxidant activity, modulation of cell signaling, and regulation of gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid . These factors can include pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)